molecular formula C18H17ClNNaO4S B1683539 UEPBEZPJELQKJV-UHFFFAOYSA-M CAS No. 146731-14-8

UEPBEZPJELQKJV-UHFFFAOYSA-M

Cat. No.: B1683539
CAS No.: 146731-14-8
M. Wt: 401.8 g/mol
InChI Key: UEPBEZPJELQKJV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-335 involves several key steps:

    Curtius Rearrangement: Indanylacetic acid is treated with diphenylphosphoryl azide in the presence of benzyl alcohol to form benzyl carbamate.

    Hydrogenolytic Deprotection: The benzyl carbamate is then deprotected using a palladium catalyst to yield an amine.

    Condensation: The amine is condensed with 4-chlorobenzenesulfonyl chloride to form a sulfonamide.

    Friedel-Crafts Reaction: The sulfonamide undergoes a Friedel-Crafts reaction with ethyl α-chloro-α-(methylsulfanyl)acetate and tin(IV) chloride to produce a sulfide.

    Reductive Treatment: The methylthio group is removed by treatment with zinc dust in acetic acid.

    Alkaline Hydrolysis: The final step involves the alkaline hydrolysis of the indanylacetic ester to yield the carboxylic acid, which is isolated as the sodium salt.

Industrial Production Methods

Industrial production methods for Z-335 would likely involve scaling up the laboratory synthesis process, ensuring that each step is optimized for yield and purity. This would include the use of large-scale reactors for the Curtius rearrangement, hydrogenolytic deprotection, and Friedel-Crafts reaction, as well as efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Z-335 undergoes several types of chemical reactions, including:

    Substitution Reactions: The synthesis involves nucleophilic substitution reactions, such as the condensation of the amine with 4-chlorobenzenesulfonyl chloride.

    Reductive Reactions: The removal of the methylthio group using zinc dust in acetic acid is an example of a reductive reaction.

    Hydrolysis: The final step of the synthesis involves alkaline hydrolysis to form the carboxylic acid.

Common Reagents and Conditions

    Diphenylphosphoryl Azide: Used in the Curtius rearrangement.

    Palladium Catalyst: Used for hydrogenolytic deprotection.

    4-Chlorobenzenesulfonyl Chloride: Used in the condensation reaction.

    Tin(IV) Chloride: Used in the Friedel-Crafts reaction.

    Zinc Dust and Acetic Acid: Used for reductive treatment.

    Alkaline Conditions: Used for hydrolysis.

Major Products

The major product of these reactions is the sodium salt of Z-335, which is the active form of the compound used in therapeutic applications.

Scientific Research Applications

Z-335 has a range of scientific research applications:

Mechanism of Action

Z-335 exerts its effects by antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking these receptors, Z-335 inhibits platelet aggregation and vasoconstriction, which can be beneficial in treating conditions like arterial occlusive diseases . The molecular targets involved include the thromboxane A2 receptors on platelets and vascular smooth muscle cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Z-335

Z-335 is unique due to its higher efficacy in inhibiting thromboxane A2-induced platelet aggregation and vasoconstriction compared to other antagonists like SQ29548 . This makes it a promising candidate for therapeutic applications in cardiovascular diseases.

Properties

CAS No.

146731-14-8

Molecular Formula

C18H17ClNNaO4S

Molecular Weight

401.8 g/mol

IUPAC Name

sodium;2-[2-[[(4-chlorophenyl)sulfonylamino]methyl]-2,3-dihydro-1H-inden-5-yl]acetate

InChI

InChI=1S/C18H18ClNO4S.Na/c19-16-3-5-17(6-4-16)25(23,24)20-11-13-8-14-2-1-12(10-18(21)22)7-15(14)9-13;/h1-7,13,20H,8-11H2,(H,21,22);/q;+1/p-1

InChI Key

UEPBEZPJELQKJV-UHFFFAOYSA-M

SMILES

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Isomeric SMILES

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Canonical SMILES

C1C(CC2=C1C=CC(=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)sodium (2-(4-(chlorophenyl)sulfonylaminomethyl)indan-5-yl) acetate monohydrate
Z 335

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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